Pericosine C

Descripción

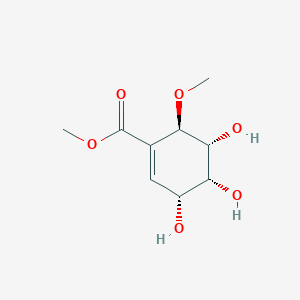

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H14O6 |

|---|---|

Peso molecular |

218.2 g/mol |

Nombre IUPAC |

methyl (3R,4R,5R,6R)-3,4,5-trihydroxy-6-methoxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C9H14O6/c1-14-8-4(9(13)15-2)3-5(10)6(11)7(8)12/h3,5-8,10-12H,1-2H3/t5-,6-,7-,8-/m1/s1 |

Clave InChI |

VUQJXZNNVAWIKZ-WCTZXXKLSA-N |

SMILES isomérico |

CO[C@H]1[C@@H]([C@@H]([C@@H](C=C1C(=O)OC)O)O)O |

SMILES canónico |

COC1C(C(C(C=C1C(=O)OC)O)O)O |

Sinónimos |

pericosine C |

Origen del producto |

United States |

Origin and Biosynthetic Exploration of Pericosine C

Discovery and Source Organism: Periconia byssoides Fungus from Marine Aplysia kurodai

Pericosine C was first identified as a natural product from a strain of the fungus Periconia byssoides. This particular fungal strain holds a unique ecological niche, having been originally isolated from the sea hare, Aplysia kurodai. wikipedia.orgnih.govnih.govnih.gov Sea hares, which are marine gastropod mollusks, are known to graze on algae and other marine organisms, often accumulating chemical compounds from their diet. The isolation of Periconia byssoides from Aplysia kurodai suggests a potential symbiotic or commensal relationship between the fungus and the sea hare.

The discovery of this compound was part of a broader investigation into the secondary metabolites produced by this marine-derived fungus, which led to the identification of a series of related compounds designated as pericosines A-E. nih.gov Notably, this compound was found to exist as an enantiomeric mixture, a characteristic it shares with Pericosine E. nih.govnih.gov The structural elucidation of these novel compounds was achieved through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) techniques and X-ray analysis. nih.gov

Isolation Methodologies for this compound

The isolation of this compound from the culture of Periconia byssoides involves a multi-step process designed to separate and purify this specific metabolite from a complex mixture of other fungal products. While specific, detailed protocols for this compound are part of proprietary research, the general approach for isolating compounds from Periconia species provides a framework for understanding the methodology.

The process typically begins with the cultivation of the Periconia byssoides fungus in a suitable nutrient medium. After a period of growth, the fungal culture, including the mycelium and the culture broth, is harvested. The initial extraction is commonly performed using organic solvents such as ethyl acetate (B1210297) to separate the secondary metabolites from the aqueous culture medium and fungal biomass.

This crude extract, containing a mixture of compounds, then undergoes a series of chromatographic separations to isolate the individual pericosines. A key technique employed in the separation of these compounds is reverse-phase high-performance liquid chromatography (HPLC). This method separates molecules based on their hydrophobicity. In the case of the pericosines, which exist as closely related structures, gradient elution on a C18 column is often utilized to achieve fine separation.

For the separation of the enantiomeric mixture of this compound, specialized chiral chromatography techniques are necessary. Chiral HPLC, using columns with a chiral stationary phase, is the definitive method to resolve and quantify the individual enantiomers. The structural identity and purity of the isolated this compound are then confirmed using spectroscopic methods such as NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

Table 1: General Steps in the Isolation of this compound

| Step | Description |

| 1. Fungal Cultivation | Growth of Periconia byssoides in a nutrient-rich medium. |

| 2. Extraction | Use of organic solvents (e.g., ethyl acetate) to extract secondary metabolites from the fungal culture. |

| 3. Chromatographic Separation | Application of techniques like reverse-phase HPLC to separate the components of the crude extract. |

| 4. Chiral Resolution | Use of chiral HPLC to separate the enantiomers of this compound. |

| 5. Structural Elucidation | Confirmation of the structure and purity using spectroscopic methods (NMR, MS, IR). |

Putative Biosynthetic Pathways and Precursors

The molecular architecture of this compound suggests its origin from primary metabolic pathways that are fundamental to the fungus's cellular processes. Scientific inquiry into its biosynthesis points towards derivations from the shikimate and quinate pathways, which are responsible for the production of aromatic amino acids and other essential molecules.

Derivations from the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan). wikipedia.org This pathway is a likely origin for the core carbocyclic ring structure of this compound. The pericosines are often referred to as shikimate derivatives in scientific literature, highlighting this biosynthetic connection. nih.gov

The pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Through a series of enzymatic reactions, DAHP is converted to shikimic acid and ultimately to chorismic acid, a key branch-point intermediate. It is hypothesized that precursors for this compound diverge from an intermediate within this pathway, undergoing a series of modifications, including halogenation and stereospecific hydroxylations, to form the final complex structure.

Derivations from the Quinate Pathway

The quinate pathway is closely linked to the shikimate pathway and involves the conversion of 3-dehydroquinate, an intermediate of the shikimate pathway, to quinic acid. nih.gov While direct evidence for the involvement of the quinate pathway in the biosynthesis of this compound in Periconia byssoides is still under investigation, the chemical structure of quinic acid bears a resemblance to the cyclohexene (B86901) core of the pericosines.

Furthermore, the successful use of (-)-quinic acid as a chiral starting material in the total synthesis of other pericosines lends support to the hypothesis that a similar precursor may be utilized by the fungus. nih.gov It is plausible that the fungal biosynthetic machinery utilizes intermediates from either or both the shikimate and quinate pathways to construct the pericosine skeleton. The exact sequence of enzymatic reactions and the specific precursors involved remain a subject of ongoing research in the field of fungal secondary metabolism.

Table 2: Key Pathways and Putative Precursors for this compound Biosynthesis

| Pathway | Key Intermediate(s) | Putative Role in this compound Biosynthesis |

| Shikimate Pathway | Shikimic acid, Chorismic acid | Provides the core carbocyclic backbone. |

| Quinate Pathway | Quinic acid, 3-Dehydroquinate | May serve as an alternative or related precursor for the cyclohexene ring structure. |

Structural Elucidation and Stereochemical Determination of Pericosine C

Challenges in Stereostructure Elucidation of Pericosine C due to Multi-functionalized Cyclohexenoid Core and Torsional Strain

The primary difficulty in determining the stereostructure of this compound lies in its multi-functionalized cyclohexenoid core. mdpi.comresearchgate.netresearchgate.net This intricate scaffold, adorned with multiple hydroxyl groups and a chlorine atom, gives rise to significant torsional strain, which complicates structural analysis by spectroscopic methods alone. mdpi.comresearchgate.netresearchgate.net Torsional strain arises from the repulsion between electron clouds of adjacent bonds, and in a cyclic system like this compound, this strain can distort the molecule into conformations that are difficult to predict and analyze. libretexts.orgsaskoer.ca The inherent flexibility of the six-membered ring, coupled with the steric and electronic interactions of its numerous substituents, makes the determination of the relative and absolute stereochemistry a formidable task. mdpi.comresearchgate.net

Spectroscopic Methodologies for Relative Configuration Assignment

To overcome the challenges posed by this compound's structure, a combination of sophisticated spectroscopic methods has been employed.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D, 2D, NOE, NOESY)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in piecing together the relative configuration of this compound. mdpi.com One-dimensional (1D) and two-dimensional (2D) NMR techniques, such as COSY and HSQC, have been instrumental in establishing the connectivity of atoms within the molecule. researchgate.netacs.org

A crucial aspect of the analysis involved the use of Nuclear Overhauser Effect (NOE) and NOE Spectroscopy (NOESY) experiments. mdpi.comthieme-connect.de These techniques detect through-space interactions between protons, providing vital information about their spatial proximity. For instance, in the analysis of this compound and its derivatives, NOE enhancements between specific protons were key to deducing the relative stereochemistry of the hydroxyl groups on the cyclohexene (B86901) ring. mdpi.com Spectral analysis of the acetonide derivatives of this compound indicated a cis,cis configuration for the 3,4,5-trihydroxyl groups. mdpi.com

The coupling constants observed in the ¹H-NMR spectra of pericosines and their acetonides also provided valuable conformational information. mdpi.com

Table 1: Selected ¹H-NMR Coupling Constants (Hz) for Pericosine Derivatives

| Coupling | Pericosine B (2) | Acetonide of Pericosine B (2a) |

|---|---|---|

| J₃-₄ | 5.7 | |

| J₄-₅ | 3.1 | |

| J₅-₆ | 4.1 |

Data sourced from a comprehensive review on pericosine synthesis. mdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) has played a vital role in determining the molecular weight and elemental composition of this compound and its derivatives. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.com Fragmentation patterns observed in the mass spectra can also offer clues about the molecule's structure, revealing the loss of specific functional groups. libretexts.orgwikipedia.orgsavemyexams.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy has been utilized to identify the functional groups present in this compound. mdpi.commdpi.com The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. For example, the presence of hydroxyl (-OH) and carbonyl (C=O) groups can be readily identified by their distinct stretching frequencies. savemyexams.com This information complements the data obtained from NMR and MS, contributing to a more complete picture of the molecule's composition. mdpi.com

X-ray Crystallography for Structural Confirmation of Related Pericosines

While obtaining suitable crystals of this compound itself for X-ray diffraction has been challenging, the structural confirmation of related pericosines, such as Pericosine E, has been achieved through this powerful technique. mdpi.comresearchgate.net X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline solid, thereby confirming the relative and, in some cases, the absolute stereochemistry. mdpi.comresearchgate.net The structural information gleaned from these related compounds has provided invaluable insights that have aided in the structural elucidation of this compound. mdpi.com

Absolute Configuration Determination Strategies for this compound

Determining the absolute configuration of this compound has been a complex endeavor. One key finding is that natural this compound exists as an enantiomeric mixture. mdpi.comresearchgate.netresearchgate.net This was deduced by comparing the specific rotation of the natural product with that of a synthetically prepared enantiomer. mdpi.comresearchgate.net The difference in their optical rotations indicated that the natural sample was not enantiomerically pure. researchgate.net

Total synthesis has been a critical strategy in assigning the absolute configuration of pericosines. researchgate.netnih.gov By synthesizing a specific enantiomer from a starting material of known absolute stereochemistry, such as (-)-quinic acid, and comparing its properties to the natural product, the absolute configuration can be definitively established. nih.govrsc.org For example, the synthesis of a compound and the subsequent comparison of its spectroscopic data and HPLC retention time with the natural product led to the determination of the absolute configuration of natural pericosine A. mdpi.com A similar synthetic approach was instrumental in elucidating the absolute configuration of pericosine D. acs.org

Comparison with Synthesized Enantiomers

A critical step in confirming the structure of this compound involved its comparison with synthetically prepared compounds. mdpi.com Initial spectroscopic analysis, including NMR, MS, and IR, helped to elucidate the planar structure and the relative stereochemistry of the 3,4,5-trihydroxyl groups on the cyclohexene ring, indicating a cis, cis configuration. mdpi.com However, the definitive stereochemistry, particularly at the C-6 position, required confirmation through total synthesis.

Table 1: Comparison of Specific Rotation Values

| Compound | Specific Rotation ([α]D25) |

|---|---|

| Natural this compound | -4.8 mdpi.com |

Direct Enantioseparation using Chiral High-Performance Liquid Chromatography (HPLC) Analysis

To obtain direct evidence for the enantiomeric nature of this compound, direct enantioseparation using chiral High-Performance Liquid Chromatography (HPLC) was performed. vulcanchem.comresearchgate.netnih.gov This analytical technique is a powerful method for separating enantiomers and can be used for both analytical and preparative scale separations. vt.edu The development of a successful chiral separation method requires careful consideration of the analyte, the chiral stationary phase (CSP), and the mobile phase. vt.edu

For the analysis of this compound, racemic mixtures were first synthesized. researchgate.netnih.gov Researchers then conducted direct enantioseparation of these racemic carbasugars. researchgate.netnih.gov It was determined that a CHIRALPAK® AY-H column was particularly suitable for the separation of the this compound enantiomers. vulcanchem.comresearchgate.netnih.gov The successful application of chiral HPLC confirmed that natural this compound indeed exists as an enantiomeric mixture. vulcanchem.comresearchgate.netnih.gov This use of direct chiral HPLC analysis for intact carbasugars like pericosines represented a significant and uncommon application of the technique. vulcanchem.comresearchgate.netnih.gov

Table 2: Chiral HPLC Column for this compound Enantioseparation

| Compound | Recommended Chiral Column |

|---|

Electronic Circular Dichroism (ECD) Spectroscopy with Time-Dependent Density Functional Theory (TD-DFT) Calculations

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. faccts.deencyclopedia.pub It is an exceptionally useful method for identifying and assigning the absolute configuration of chiral compounds. faccts.de The ECD spectrum of a molecule is highly sensitive to its three-dimensional structure, and the spectra of two enantiomers are mirror images of each other. encyclopedia.pub

To interpret experimental ECD spectra and assign the absolute configuration, computational methods are often employed. Time-Dependent Density Functional Theory (TD-DFT) has become a popular and powerful tool for calculating the theoretical ECD spectra of molecules. wikipedia.orgrsc.orguci.edu The process involves first determining the low-energy conformers of the molecule, followed by calculating the ECD spectrum for each conformer. faccts.de A Boltzmann-averaged spectrum is then generated and compared with the experimental spectrum. faccts.deencyclopedia.pub If the calculated spectrum matches the sign and shape of the experimental one, the assumed absolute configuration is confirmed; otherwise, it is inverted. encyclopedia.pub Although specific ECD and TD-DFT studies on this compound are not detailed in the available literature, this combined experimental and computational approach is a standard and robust methodology for the stereochemical elucidation of complex natural products with multiple stereocenters. researchgate.netunideb.huresearchgate.net

Isotopic Labeling Studies for Carbon Framework Elucidation (e.g., 13C Incorporation)

Isotopic labeling is a powerful technique used to trace the metabolic pathways and elucidate the biosynthetic origins of the carbon framework of natural products. nih.govimist.ma In these studies, a precursor molecule enriched with a stable isotope, most commonly 13C, is fed to the producing organism. nih.govsigmaaldrich.com The organism incorporates the labeled precursor into its metabolic pathways, leading to the production of the natural product with 13C incorporated at specific positions. rsc.org

Chemical Synthesis of Pericosine C and Analogues

Total Synthesis Approaches to Pericosine C and its Epimers

Multiple pathways to this compound and its stereoisomers have been explored, each with unique advantages and challenges. These strategies often commence from readily available chiral pool starting materials, leveraging their inherent stereochemistry to construct the target molecule.

The structural resemblance of this compound to intermediates of the shikimate pathway has made derivatives of shikimic acid attractive starting points for its synthesis. mdpi.combaranlab.org One notable approach successfully achieved the first total synthesis of (-)-pericosine A from (-)-shikimic acid. mdpi.com This synthesis involved the conversion of a known methyl shikimate derivative into a key intermediate through a series of protection and oxidation steps. mdpi.com A crucial step in this pathway was the introduction of a chlorine atom, which was accomplished by treating an enol intermediate with excess thionyl chloride. nih.gov This strategy highlights the utility of leveraging the pre-existing stereocenters of shikimic acid to control the stereochemistry of the final product.

D-Ribose, a simple and inexpensive sugar, has emerged as a versatile starting material for the asymmetric synthesis of various carbasugars, including this compound. sciforum.net Several synthetic routes have been developed that leverage D-ribose to construct the pericosine framework. researchgate.netresearchgate.netresearchgate.net One such strategy employs a sequence of reactions including vinylalumination of a D-ribose-derived aldehyde, followed by ring-closing metathesis (RCM) and palladium-catalyzed allylic substitution. researchgate.net Another approach utilizes a Baylis-Hillman reaction and RCM as key steps to afford Pericosine B and C and their enantiomers. researchgate.netresearchgate.net Furthermore, a tandem seleno-Michael/aldol reaction has been successfully applied, where an in situ generated lithium n-butylselenolate initiates the key intramolecular cyclization of a D-ribose-derived precursor. sciforum.net These methods showcase the power of modern synthetic reactions in transforming simple starting materials into complex natural products.

Key Synthetic Methodologies Employed in this compound Construction

The successful synthesis of this compound and its analogues has relied on the application of powerful and stereoselective chemical reactions to construct the densely functionalized carbocyclic core and control the stereochemistry of multiple chiral centers.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, has been a key strategy in several synthetic approaches to pericosines. mdpi.comscienceopen.comresearchgate.net In one approach, an asymmetric Diels-Alder reaction between a chiral 3-sulfinylacrylonitrile and furan, catalyzed by a Lewis acid, was employed to generate a key bicyclic intermediate. mdpi.comscienceopen.com This endo adduct was then elaborated through a series of steps, including dihydroxylation and ring opening, to construct the pericosine backbone. mdpi.comscienceopen.com Another strategy utilized an enantioselective Diels-Alder reaction between a 3-hydroxy-2-pyrone and an acrylate (B77674) bearing a chiral auxiliary, catalyzed by a cinchonidine-based catalyst, to afford the endo-adduct with high diastereoselectivity. mdpi.comscienceopen.com These examples underscore the importance of the asymmetric Diels-Alder reaction in establishing the initial stereochemistry of the cyclohexene (B86901) ring.

The stereoselective reduction of ketone functionalities is a critical step in many syntheses of this compound and its epimers, allowing for the precise installation of hydroxyl groups with the correct stereochemistry. mdpi.comnih.gov For instance, the reduction of an α,β-unsaturated enone intermediate using sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction) has been shown to proceed with excellent stereoselectivity to furnish the desired alcohol. mdpi.comnih.gov In another synthesis, an unstable β,γ-unsaturated enone was reduced with NaBH₄ at low temperatures to afford the target alcohol with high stereoselectivity. rsc.org The choice of reducing agent and reaction conditions is crucial for achieving the desired stereochemical outcome, which is essential for the successful total synthesis of these complex natural products.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) has emerged as a pivotal reaction in the synthesis of this compound, enabling the efficient formation of the six-membered carbocyclic ring. This reaction typically involves the use of ruthenium-based catalysts, such as the Grubbs catalysts, to cyclize a diene precursor.

In several reported syntheses, RCM is a key step in a sequence that often begins with chiral pool starting materials like D-ribose or D-(-)-isoascorbic acid. For instance, an asymmetric total synthesis of (+)-Pericosine C utilizes RCM in conjunction with a Morita-Baylis-Hillman (MBH) reaction. nih.govresearchgate.net A diene intermediate, constructed from D-ribose, undergoes an intramolecular cyclization catalyzed by a Grubbs catalyst to form the cyclohexene ring system characteristic of the pericosine skeleton. nih.govresearchgate.net The driving force for this reaction is often the release of volatile ethylene (B1197577) gas from terminal alkene substrates, and it is valued for its functional group tolerance. organic-chemistry.orgwikipedia.org The strategic placement of this step allows for the convergent assembly of a complex molecular architecture from simpler, acyclic precursors. nih.govresearchgate.net

| RCM in this compound Synthesis | |

| Reaction Type | Ring-Closing Metathesis (RCM) |

| Key Transformation | Intramolecular cyclization of a diene to form a cyclohexene ring. |

| Typical Catalysts | Grubbs first and second-generation catalysts (Ruthenium-based). |

| Common Precursors | Diene intermediates derived from D-ribose or D-(-)-isoascorbic acid. nih.govresearchgate.net |

| Associated Reactions | Often used in tandem with Morita-Baylis-Hillman or Vinylalumination reactions. nih.govresearchgate.net |

Diastereoselective Vinylalumination Reactions

Diastereoselective vinylalumination provides a powerful method for setting key stereocenters in the synthesis of this compound. This reaction involves the addition of a vinylaluminum reagent to an α-substituted aldehyde, derived, for example, from D-ribose. researchgate.netrsc.org The reaction can produce either syn- or anti-adducts with moderate diastereoselectivity. rsc.orgresearchgate.net

Crucially, the syn-adduct serves as a direct precursor to this compound, while the anti-adduct can be used to synthesize Pericosine B. rsc.org Researchers have found that the diastereomeric ratio of the products can be inverted by the addition of lithium or sodium perchlorates to the reaction mixture. This switchable diastereoselectivity offers a divergent route to both Pericosine B and C from a common intermediate, showcasing the flexibility of this synthetic strategy. rsc.orgresearchgate.net The resulting vinylated adduct is then typically advanced through further steps, including RCM, to complete the synthesis. researchgate.net

| Key Findings in Vinylalumination for Pericosine Synthesis | |

| Reactants | α-substituted aldehyde (e.g., from D-ribose) and a vinylaluminum reagent. researchgate.netrsc.org |

| Products | Diastereomeric syn- and anti-adducts. rsc.org |

| Pathways | The syn-adduct leads to this compound. rsc.org |

| The anti-adduct leads to Pericosine B and a formal synthesis of Pericosine A. rsc.org | |

| Diastereoselectivity Control | The addition of LiClO₄ or NaClO₄ can invert the diastereomeric ratio, allowing selective access to either the syn or anti product. rsc.orgresearchgate.net |

Morita-Baylis-Hillman (MBH) Reaction

The Morita-Baylis-Hillman (MBH) reaction is another cornerstone in the synthesis of this compound, valued for its ability to form a carbon-carbon bond between an activated alkene and an aldehyde with high atom economy. nih.govresearchgate.netwikipedia.org This organocatalyzed reaction generates a highly functionalized allylic alcohol, which is an ideal intermediate for further transformations. researchgate.net

In the context of this compound synthesis, the MBH reaction has been employed as a key step in a flexible strategy starting from D-ribose. nih.govresearchgate.net The reaction constructs a key portion of the carbon skeleton, which is then elaborated and ultimately cyclized using RCM to afford the final carbasugar structure. The combination of the MBH reaction and RCM represents a powerful and frequently utilized pairing for the total synthesis of (+)-Pericosine C and its enantiomer. nih.govacs.org

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies offer an elegant and efficient alternative for the synthesis of this compound, harnessing the high selectivity of enzymes for key transformations. A notable approach involves the use of the microorganism Pseudomonas putida UV4. nih.govacs.org

This synthesis begins with the microbial cis-dihydroxylation of methyl benzoate. The toluene (B28343) dioxygenase enzyme within P. putida UV4 converts the aromatic starting material into a chiral cis-dihydrocatechol building block. nih.govacs.org This enantiopure intermediate, containing pre-installed stereocenters and functionality, is then converted through a series of chemical steps into (+)-Pericosine C. This method is distinguished by its brevity and efficiency, representing one of the shortest syntheses of this natural product to date. nih.govacs.org

| Chemoenzymatic Synthesis of (+)-Pericosine C | |

| Key Step | Microbial cis-dihydroxylation. |

| Microorganism | Pseudomonas putida UV4. nih.govacs.org |

| Enzyme System | Toluene Dioxygenase (TDO). |

| Starting Material | Methyl benzoate. nih.govacs.org |

| Enzymatic Product | cis-Dihydrocatechol derivative. nih.gov |

| Final Product | (+)-Pericosine C. nih.govacs.org |

| Advantage | Provides a short and efficient route to the enantiopure natural product. nih.gov |

Synthesis of this compound Stereoisomers and Derivatives for Research Purposes

Access to stereoisomers and specifically modified derivatives of this compound is vital for structure-activity relationship (SAR) studies and for confirming the absolute configuration of the natural product.

Enantioselective Synthesis of this compound Enantiomers

Initial investigations into this compound revealed that the natural isolate exists as an enantiomeric mixture. nih.govnih.gov This was first suspected due to discrepancies in the specific rotation values between the synthesized compound and the natural product and was later confirmed by direct chiral HPLC analysis. nih.govnih.gov

To study the properties of the individual enantiomers, enantiospecific total syntheses have been developed. A divergent strategy starting from D-ribose, which utilizes the Baylis-Hillman reaction and RCM as key steps, has been successfully applied to create both (+)- and (-)-Pericosine C. researchgate.net This allows for a thorough investigation of the biological activities of each enantiomer separately. Furthermore, racemic this compound has been intentionally synthesized to serve as a reference standard for the chiral HPLC methods used to determine the enantiomeric ratio of the natural isolates. nih.gov

Synthesis of C-6 Epimers to Probe Stereochemical Influence

The stereochemistry at the C-6 position, which bears the chlorine atom, is critical to the biological activity of pericosines. To investigate this, the C-6 epimer of Pericosine B, which is structurally equivalent to this compound, was synthesized from (-)-quinic acid. nih.govnih.gov When this synthetic epimer was tested for cytotoxicity against P388 leukemia cells, it showed significantly lower activity compared to natural Pericosine B. nih.gov This finding strongly implies that the specific stereoconfiguration at the C-6 center plays a crucial role in the compound's biological function. nih.gov

Further research into the influence of the C-6 substituent involved the synthesis of analogues where the chlorine atom was replaced by a methoxy (B1213986) group. mdpi.com These C-6 methoxy derivatives were prepared to evaluate how changing the electronic and steric properties at this position affects biological activity, such as α-glucosidase inhibition. mdpi.com Such studies are essential for understanding the structural requirements for bioactivity and for designing more potent or selective analogues.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The investigation into the structure-activity relationships (SAR) of this compound and its analogs is a critical area of research aimed at understanding the molecular features responsible for their biological activities and to develop more potent and selective therapeutic agents. mdpi.comgeorgiasouthern.edu Pericosines, as a class of carbasugars, have garnered significant attention due to their unique structures and promising biological profiles, including cytotoxic and antitumor properties. mdpi.comresearchgate.net The synthesis of various analogs allows for the systematic modification of the this compound scaffold to probe the importance of its various functional groups and stereochemistry. nih.govmdpi.com

The design of this compound analogs often focuses on several key structural modifications:

Modification of the C6 Halogen: The chlorine atom at the C6 position is a characteristic feature of many pericosines. vulcanchem.com Synthesizing analogs with different halogens (fluorine, bromine, iodine) or other substituents at this position helps to elucidate the role of the halogen's size and electronic effects on biological activity. nih.govnih.gov

Stereochemical Variations: this compound possesses multiple stereocenters, and its natural form exists as an enantiomeric mixture. mdpi.comvulcanchem.com The synthesis of individual enantiomers and diastereomers is crucial for determining the stereochemical requirements for optimal activity. mdpi.comnih.gov

Scaffold Modification: More drastic changes involve altering the core carbocyclic ring, for instance, by creating bicyclic analogs to explore different conformational spaces. researchgate.net

A significant body of work has been dedicated to the total synthesis of pericosines and their analogs, often starting from readily available chiral precursors like (-)-quinic acid or (-)-shikimic acid. mdpi.comnih.gov Chemoenzymatic approaches, utilizing enzymes for key stereoselective transformations, have also proven to be effective strategies. acs.org These synthetic efforts have not only provided access to the natural products themselves but have also enabled the creation of diverse libraries of analogs for SAR studies. mdpi.comresearchgate.net

For example, studies on 6-halo-substituted analogs of Pericosine A, a structurally related compound, have revealed that bromo- and iodo-derivatives exhibit comparable antitumor activity to the natural chlorinated compound, while the fluorinated analog is less active. nih.gov This suggests that the size and polarizability of the halogen at C6 are important for activity. Furthermore, it was noted that the presence of a halogen at C6 in the pericosine core is important for antitumor activity, as this compound, which has a similar relative configuration but lacks the C6 halogen in the same manner, was reported to be inactive against the P-388 cell line in one study. researchgate.netnih.gov

The synthesis of Pericosine E, an O-linked carbadisaccharide of pericosine moieties, and its analogs has provided further insights. mdpi.comnih.gov Evaluation of these complex molecules and their stereoisomers against glycosidases has shown that subtle changes in stereochemistry can lead to significant differences in inhibitory activity, with some synthetic analogs exhibiting much greater potency than the natural products. mdpi.comresearchgate.net

The following interactive tables summarize key research findings on the synthesis and biological evaluation of this compound and its analogs, highlighting the structure-activity relationships that have been established.

Table 1: Cytotoxicity of Natural Pericosines against P388 Lymphocytic Leukemia Cells

| Compound | ED50 (µg/mL) |

| Pericosine A | 0.1 |

| Pericosine B | 4.0 |

| This compound | 10.5 |

| Pericosine D | 3.0 |

| Pericosine E | 15.5 |

Data sourced from references vulcanchem.com.

Table 2: Antitumor Activity of Synthetic 6-Halo-Analogs of Pericosine A

| Compound | IC50 (µM) vs. P388 | IC50 (µM) vs. L1210 | IC50 (µM) vs. HL-60 |

| (+)-Pericosine A (1Cl) | 5.00 | 6.12 | 2.03 |

| (-)-Pericosine A (1Cl) | 4.89 | 5.98 | 1.95 |

| (+)-1F | 15.2 | 18.3 | 8.15 |

| (-)-1F | 14.8 | 17.9 | 7.99 |

| (+)-1Br | 5.11 | 6.25 | 2.10 |

| (-)-1Br | 4.95 | 6.05 | 2.01 |

| (+)-1I | 5.32 | 6.48 | 2.23 |

| (-)-1I | 5.18 | 6.31 | 2.15 |

Data sourced from reference nih.gov.

These systematic studies, combining sophisticated organic synthesis with detailed biological evaluation, are essential for advancing the pericosines from promising natural products to potential clinical candidates. mdpi.comresearchgate.net The knowledge gained from SAR studies on this compound and its analogs will undoubtedly pave the way for the design of new and improved anticancer and enzyme-inhibiting agents. mdpi.comnih.gov

Biological Activities and Molecular Mechanisms of Pericosine C in Vitro and Cellular Studies

Cytotoxic Activities in Cultured Cell Lines

The cytotoxic potential of pericosines has been a primary focus of research, with studies consistently demonstrating their ability to inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity Against Murine P388 Lymphocytic Leukemia Cells (General Pericosine Context)

The pericosine family of compounds has shown significant in vitro cytotoxic activity against the P388 murine lymphocytic leukemia cell line. nih.govnih.gov Notably, Pericosine A stands out as the most potent among the series, exhibiting substantial antitumor activity both in vitro and in vivo against P388 cells. nih.govnih.gov This has positioned the pericosines as promising candidates for the development of novel anticancer agents. nih.govnih.gov The cytotoxic efficacy of these compounds has spurred considerable effort in their total synthesis to enable further biological evaluation and structure-activity relationship studies. oup.comnih.gov

Comparative Cytotoxicity Profiles of Pericosine C and Related Pericosines

Comparative studies have revealed a spectrum of cytotoxic potencies among the different pericosine analogues against the P388 cell line. This compound demonstrates notable cytotoxic activity, with a reported ED50 value of 10.5 μg/mL. vulcanchem.com However, its potency is less than that of Pericosine A, which has an ED50 of 0.1 μg/mL. vulcanchem.com Pericosine B also shows significant cytotoxicity with an ED50 of 4.0 μg/mL. mdpi.com The stereochemistry at the C-6 position appears to play a crucial role in the cytotoxic activity of these compounds. For instance, a synthetic epimer of Pericosine B displayed significantly weaker cytotoxicity against P388 cells compared to the natural compound, highlighting the importance of this structural feature for its biological activity. researchgate.netnih.gov In contrast to its cytotoxic sibling compounds, this compound has been reported to be inactive against the P-388 cell line in some studies, suggesting that the presence and configuration of the halogen atom at the C-6 position are important for antitumor activity. mdpi.com

Table 1: Comparative Cytotoxicity of Pericosine Compounds Against P388 Murine Lymphocytic Leukemia Cells

| Compound | ED₅₀ (µg/mL) |

| Pericosine A | 0.1 vulcanchem.com |

| Pericosine B | 4.0 mdpi.com |

| This compound | 10.5 vulcanchem.com |

| Pericosine D | 2.5 mdpi.com |

ED₅₀ values represent the concentration of the compound that inhibits the growth of P388 cells by 50%.

Glycosidase Inhibitory Activities

Beyond their cytotoxic effects, pericosines have been investigated for their ability to inhibit glycosidase enzymes, which are involved in various physiological and pathological processes.

Evaluation of α-Glucosidase Inhibition

Several members of the pericosine family have been evaluated for their ability to inhibit α-glucosidase. While some pericosine analogues have shown significant α-glucosidase inhibitory activity, information specifically detailing the activity of this compound is limited in the available research. semanticscholar.orgmdpi.com Studies on related compounds, such as Pericosine A and E, have revealed interesting structure-activity relationships. For instance, the (-)-enantiomer of Pericosine A was found to inhibit α-glucosidase, whereas the (+)-enantiomer was inactive. researchgate.net Furthermore, synthetic analogues of Pericosine E have demonstrated potent α-glucosidase inhibitory activity, with some being significantly more active than the positive control, deoxynojirimycin. semanticscholar.orgmdpi.com The presence of a chlorine atom at the C6 position in Pericosine E analogues appears to be important for this activity. nih.gov

Investigation of Other Glycosidase Enzyme Interactions

The inhibitory activity of the pericosine family is not limited to α-glucosidase. For example, the (-)-enantiomer of Pericosine A has been shown to inhibit β-galactosidase. researchgate.net However, many of the synthesized pericosine analogues, including those of Pericosine E, did not show inhibitory activity against β-glucosidase or α-mannosidase. mdpi.com Interestingly, certain halogenated derivatives of Pericosine A have displayed varied activities; for example, (+)-iodopericosine A was found to be an inhibitor of α-galactosidase. mdpi.comnih.gov

Interactions with Biological Pathways and Underlying Mechanisms

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, studies on the broader pericosine family provide some insights. The cytotoxic effects of Pericosine A have been linked to the inhibition of protein kinase EGFR and topoisomerase II. mdpi.comnih.gov The structural features of the pericosine core, a highly functionalized cyclohexene (B86901) ring, are believed to be crucial for these interactions. vulcanchem.comnih.gov The stereochemistry of the various functional groups on the ring significantly influences the biological activity. nih.govresearchgate.net The development of synthetic routes to produce various pericosine analogues is a key strategy for further elucidating their mechanisms of action and for designing more potent and selective molecules. sciforum.netsciforum.netmdpi.com

Apparent Attenuation of Antagonistic Effects of Antifungal Agents (Related to Pericosine A)

This compound is part of a family of fungal-derived shikimate analogues, including the closely related Pericosine A and pericoxide, that have been identified as chemoreactive natural products. nih.gov These compounds demonstrate a capacity to neutralize the antagonistic properties of a variety of synthetic and naturally derived antifungal agents. nih.govresearchgate.net This attenuation of antifungal effects is not achieved through enzymatic processes, but rather through a direct, chemically driven inactivation mechanism. nih.gov Studies involving Pericosine A have shown that these molecules can react with and neutralize nucleophilic toxins and antibiotics, thereby providing a form of chemical resistance for the producing organism. nih.govresearchgate.net This non-enzymatic defense strategy allows the fungus to circumvent the toxic effects of a broad range of chemically diverse antagonists. nih.gov

Chemoreactive Properties and Non-Enzymatic Mechanisms of Inactivation

The biological role of this compound is linked to its inherent chemical reactivity. It is considered a chemoreactive precursor metabolite. nih.gov The structure of pericosines, featuring a highly functionalized and electrophilic cyclohexene ring, makes them excellent substrates for reactions with a wide array of nucleophilic substances. nih.govacs.org This reactivity allows them to function as a non-enzymatic toxin inactivation system. nih.gov

Investigations have shown that Pericosine A, a structurally similar compound, readily reacts with sulfur-containing nucleophiles like thiols and thioacetates under aqueous conditions. acs.org The reaction transforms the reactive, often malodorous, compounds into stable and odorless thioethers. acs.org This process highlights a key mechanism of inactivation: the pericosine scaffold acts as an electron sink, facilitating a substitution reaction that permanently neutralizes the target molecule's chemical threat. researchgate.netacs.org While this compound itself has been reported as inactive against the P-388 murine leukemia cell line, its significance lies in its role as a reactive chemical agent and a structural component of more complex molecules. nih.gov

Investigation of SN2′ Reaction Mechanisms with Nucleophilic Substances

The primary non-enzymatic mechanism through which pericosines neutralize other chemicals is the SN2′ reaction (Substitution Nucleophilic Bimolecular with allylic rearrangement). nih.govresearchgate.net This is a concerted, one-step process where a nucleophile attacks an electrophilic substrate. libretexts.orgpressbooks.pub In the case of pericosines, the nucleophile attacks the double bond of the cyclohexene ring, not the carbon atom directly bonded to the leaving group. wikipedia.orgmasterorganicchemistry.com

This "backside" attack occurs simultaneously with the breaking of the bond between the carbon and the leaving group (e.g., a chlorine atom in Pericosine A). acs.orgmasterorganicchemistry.com The reaction proceeds through a high-energy transition state where the central carbon is transiently pentacoordinate. pressbooks.pubwikipedia.org Experimental and computational studies confirm that Pericosine A readily engages in SN2′ reactions with various nucleophiles. nih.govacs.org The result is the formation of a stable substitution product where the nucleophile is newly bonded to the pericosine core, and the original leaving group has been displaced. nih.gov Many of these resulting products exhibit significantly diminished toxicity. nih.govresearchgate.net

Table 1: Reactivity of Pericosine A with Sulfur-Containing Nucleophiles This table illustrates the SN2' reactivity related to the pericosine chemical scaffold.

| Reactant (Nucleophile) | Pericosine A Reaction | Product Formed | Reference |

|---|---|---|---|

| Thiol (2-phenylethanethiol) | Yes | Stable Thioether | acs.org |

| Thioester (4-bromo-α-toluene thioacetate) | Yes | Stable Thioether | acs.org |

| Thioether (dibenzyl sulfide) | No | No Reaction | acs.org |

| Disulfide (dibenzyl disulfide) | No | No Reaction | acs.org |

Role as a Constituent of Biologically Active Conjugates (e.g., Pericodepside)

Beyond its own chemoreactive properties, this compound serves as a structural unit in the formation of more complex, biologically active molecules. A key example is Pericodepside, a depside derivative isolated from an Ascochyta rabiei strain. researchgate.netnih.gov Structural analysis revealed that Pericodepside is a depside-pericosine conjugate. nih.govnih.gov It is formed through the esterification of a pericosine analogue onto the carboxyl group of a depside moiety known as proatranorin III. researchgate.netresearchgate.net This conjugation yields a hybrid molecule with potent biological activities not observed with its individual constituents. nih.gov

Impact on Epithelial-Mesenchymal Transition (EMT)

Pericodepside, the conjugate containing the pericosine moiety, has been shown to be a strong suppressor of the epithelial-mesenchymal transition (EMT). researchgate.netnih.gov EMT is a fundamental process in cancer metastasis, allowing cancer cells to gain migratory and invasive properties. acs.org In vitro studies on glioma (U87), breast cancer (MCF-7), and prostate cancer (PC3) cell lines demonstrated that Pericodepside strongly inhibits cell invasion and proliferation by targeting the EMT program. nih.govnih.gov

Specifically, treatment with Pericodepside leads to a marked decrease in the protein and mRNA expression of key EMT markers. acs.org This includes the downregulation of the mesenchymal marker N-cadherin and critical EMT-inducing transcription factors like Snail, Slug, Twist, and ZEB1/2. nih.govacs.org By suppressing these regulators, Pericodepside effectively inhibits the motility of cancer cells. acs.org

Table 2: Effect of Pericodepside on EMT Marker Expression in Cancer Cell Lines

| Cell Line | Treatment | Effect on N-cadherin Expression | Effect on Twist Expression | Effect on Snail, Slug, ZEB1/2 mRNA | Reference |

|---|---|---|---|---|---|

| U87 (Glioma) | Pericodepside | Decreased | Decreased | Decreased | nih.govacs.org |

| MCF-7 (Breast) | Pericodepside | Decreased | Decreased | Decreased | nih.govacs.org |

| PC3 (Prostate) | Pericodepside | Markedly Decreased | Markedly Decreased | Markedly Decreased | nih.govacs.org |

Suppression of Key Transcriptional Activities (β-catenin, STAT, NF-κB)

The mechanism by which Pericodepside inhibits EMT and cancer cell proliferation involves the suppression of several key signaling pathways. nih.gov Research has shown that Pericodepside significantly inhibits the transcriptional activities of β-catenin, Signal Transducer and Activator of Transcription (STAT), and Nuclear Factor-kappa B (NF-κB). researchgate.netnih.gov These pathways are crucial for cancer cell growth, survival, and invasion. mdpi.com

In cellular assays, Pericodepside treatment resulted in:

β-catenin Pathway: A decrease in the protein levels of the Wnt signaling target β-catenin and its downstream effector, cyclin-D1. nih.govacs.org Reporter assays confirmed that Pericodepside significantly suppressed β-catenin-mediated transcriptional activity. nih.gov

STAT Pathway: A dose-dependent decrease in the levels of phosphorylated (activated) STAT protein in all tested cell lines (U87, MCF-7, and PC3). nih.govacs.org

NF-κB Pathway: A significant reduction in phosphorylated NF-κB levels in MCF-7 and PC3 cells. nih.govacs.org In U87 glioma cells, it decreased both total and phosphorylated NF-κB levels. acs.org

By downregulating these central transcription factors, Pericodepside effectively blocks the downstream signaling required for EMT and cell proliferation. nih.gov

Table 3: Effect of Pericodepside on Key Signaling Proteins in Cancer Cell Lines

| Cell Line | Target Protein | Observed Effect | Reference |

|---|---|---|---|

| U87, MCF-7, PC3 | β-catenin | Decreased protein levels | nih.govacs.org |

| U87, MCF-7, PC3 | Phosphorylated STAT | Significantly decreased | nih.govacs.org |

| MCF-7, PC3 | Phosphorylated NF-κB | Significantly decreased | nih.govacs.org |

| U87 | Total & Phosphorylated NF-κB | Strongly decreased | acs.org |

Structure Activity Relationship Sar Studies of Pericosine C

Impact of Stereochemistry on Biological Activity of Pericosine C and its Analogues

Stereochemistry, the spatial arrangement of atoms within a molecule, is a critical determinant of biological activity for many natural products, including the pericosines. The orientation of key functional groups can significantly influence how a molecule interacts with its biological target.

The stereochemical configuration at the C-6 position of the cyclohexene (B86901) ring has a profound effect on the cytotoxic properties of pericosine analogues. Synthetic studies have demonstrated that altering the stereochemistry at this position can lead to a significant reduction in biological activity.

For instance, the synthesis and biological evaluation of (+)-7, an epimer of pericosine B and a component of the natural enantiomeric mixture of this compound, revealed its cytotoxic effect against P388 lymphocytic leukemia cells. mdpi.comresearchgate.net When tested in vitro, this non-natural isomer exhibited an ED₅₀ value of 17.8 µg/mL. mdpi.comresearchgate.net This level of activity was notably lower than that of natural pericosine B, which has a reported ED₅₀ of 4 µg/mL. mdpi.comresearchgate.net This comparison underscores the significant influence that the stereochemistry at the C-6 position has on the compound's cytotoxic potential, with a specific configuration being essential for potent activity. mdpi.com

| Compound | Cell Line | Cytotoxicity (ED₅₀) |

|---|---|---|

| (+)-7 (this compound component) | P388 | 17.8 µg/mL |

| Natural Pericosine B | P388 | 4 µg/mL |

This compound is naturally found as an enantiomeric mixture, meaning it consists of two non-superimposable mirror-image molecules. mdpi.comnih.gov Direct evidence for this has been provided by chiral High-Performance Liquid Chromatography (HPLC) analysis. nih.gov While enantiomers of a compound have identical physical properties, they can exhibit vastly different biological activities due to the chiral nature of biological receptors and enzymes.

In the case of this compound, the natural enantiomeric mixture was reported to be inactive against the P-388 cancer cell line. nih.gov This lack of activity contrasts with other members of the pericosine family, such as Pericosine A, where both enantiomers exhibit moderate cytotoxicity with no significant difference in potency observed between them. nih.govresearchgate.netnih.gov

However, studies on Pericosine A enantiomers reveal that stereochemistry can be critical for other biological effects. For example, (-)-Pericosine A was found to inhibit α-glucosidase and β-galactosidase, whereas the (+)-enantiomer was inactive against five different enzymes tested. nih.gov This highlights that even within the same compound family, the biological activities of enantiomers can diverge significantly depending on the specific biological target.

Effects of Chemical Modifications on the Biological Profile

Altering the chemical structure of pericosines through the substitution of functional groups is a key strategy in SAR studies. These modifications can dramatically change a compound's biological profile, including its antitumor and enzyme-inhibiting activities.

The presence and nature of a halogen atom at the C-6 position are crucial for the antitumor activity of pericosine analogues. Studies comparing halogenated derivatives of Pericosine A with this compound (which lacks a halogen at C-6) have illuminated the importance of this substitution.

Synthetic enantiomers of 6-fluoro-, 6-bromo-, and 6-iodopericosine A were created and tested against P388, L1210, and HL-60 tumor cell lines. nih.gov The results showed that the bromo- and iodo-congeners exhibited moderate antitumor activity, similar to that of the naturally occurring Pericosine A (a chloro-congener). nih.govresearchgate.net In contrast, the fluorinated compound was less active than the other halogenated versions. nih.govresearchgate.net

Crucially, these findings imply that the presence of a halogen atom at C-6 is a key structural feature for antitumor activity within the pericosine core. nih.gov This is strongly supported by the observation that this compound, which has the same relative configuration but lacks a halogen at this position, is inactive against the P-388 cell line. nih.gov

| Compound (Pericosine A Analogue) | C-6 Substitution | Antitumor Activity vs. Pericosine A |

|---|---|---|

| Pericosine A | -Cl | Moderate |

| Bromo-pericosine A | -Br | Similar |

| Iodo-pericosine A | -I | Similar |

| Fluoro-pericosine A | -F | Less Active |

| This compound | -OH | Inactive |

Lessons from the related Pericosine E, another chlorinated member of the family, provide insight into how C-6 substitutions affect a different biological activity: glycosidase inhibition. To probe the role of the chlorine atom, a series of 16 Pericosine E analogs were designed and synthesized where the chlorine at C-6 was replaced with a methoxy (B1213986) (-OCH₃) group. nih.govnih.gov

These methoxy-substituted analogs were tested for their inhibitory activity against five different glycosidases. nih.gov The study found that the C-6 methoxy analogues exhibited weaker α-glucosidase inhibitory activities than their corresponding chlorine-containing parent compounds. nih.govnih.gov This result strongly suggests that the chlorine atom at the C-6 position in Pericosine E analogs plays an important role in determining their α-glucosidase inhibitory potency. nih.govmdpi.com

Further in silico docking simulations were performed to understand this reduced activity at a molecular level. The simulations suggested that the decreased inhibitory effect of the C-6 methoxylated analogs might be due to the absence of a hydrogen bond between the methoxy group and the surrounding amino acid residues within the active site of the α-glucosidase enzyme. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Pericosine C

Development of More Efficient and Sustainable Synthetic Strategies for Pericosine C

The development of sustainable synthetic methods is also a growing priority. This involves minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and improving atom economy. Researchers are exploring novel catalytic systems and biocatalytic approaches to achieve these goals, aiming for a greener and more economically viable production of this compound and its analogs.

Deeper Elucidation of this compound's Cellular and Molecular Mechanisms of Action

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, particularly P388 lymphocytic leukemia cells. However, the precise cellular and molecular targets through which it exerts its effects are not yet fully understood. Future investigations will aim to unravel these mechanisms to better understand its therapeutic potential.

Key areas of investigation will likely include:

Identification of Protein Targets: Identifying the specific proteins or enzymes that this compound interacts with is crucial. This can be achieved through techniques such as affinity chromatography, proteomics, and molecular docking studies.

Signaling Pathway Analysis: Research will focus on how this compound modulates key cellular signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and survival. Understanding its impact on pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer, could provide valuable insights.

Mechanisms of Cytotoxicity: Detailed studies are needed to determine whether this compound induces cell death primarily through apoptosis, necrosis, or other cell death mechanisms. Investigating its effects on mitochondrial function and the activation of caspases will be important in this context.

A thorough understanding of its mechanism of action will not only validate its potential as an anticancer agent but also aid in identifying potential biomarkers for patient selection and predicting possible side effects.

Exploration of Broader Pharmacological Activities of this compound and its Derivatives

While the primary focus has been on its cytotoxic properties, the unique chemical structure of this compound suggests it may possess a wider range of pharmacological activities. Future research will likely explore its potential in other therapeutic areas.

The generation of this compound derivatives through structural modification is a key strategy to explore and enhance its biological activities. By systematically altering different functional groups on the this compound scaffold, researchers can investigate structure-activity relationships (SAR). For example, studies on Pericosine E analogs, which differ in the substituent at the C6 position, have provided valuable information for designing new molecules with improved activities.

Potential new pharmacological applications to be investigated include:

Antiviral Activity: Many natural products with unique carbohydrate-like structures exhibit antiviral properties.

Anti-inflammatory Effects: The potential to modulate inflammatory pathways is another area of interest.

Antimicrobial Properties: The discovery of new antimicrobial agents is a global health priority, and this compound and its derivatives could be evaluated against a panel of pathogenic bacteria and fungi.

Systematic screening of this compound and a library of its synthetic analogs against a diverse range of biological targets will be essential to uncover its full therapeutic potential.

Application of Computational Chemistry and Molecular Modeling for Rational Design of this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico methods can significantly accelerate the design and optimization of new drug candidates by providing insights into molecular interactions at an atomic level.

For this compound, computational approaches can be applied in several ways:

Molecular Docking: This technique can predict the binding orientation and affinity of this compound and its analogs to potential biological targets, helping to prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of this compound analogs and their biological activity. This can guide the design of new analogs with enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how this compound interacts with its target protein over time, offering a deeper understanding of the binding mechanism and the stability of the complex.

By integrating computational modeling with synthetic chemistry and biological testing, researchers can adopt a rational design approach to create novel this compound analogs with improved pharmacological profiles, such as increased potency, selectivity, and better drug-like properties. This synergy between computational and experimental sciences holds the key to unlocking the full therapeutic promise of the this compound scaffold.

Q & A

Q. What are the primary methods for isolating and characterizing Pericosine C from marine sources?

this compound is isolated from the fungal strain Periconia byssoides via bioactivity-guided cytotoxicity assays. The process involves:

- Culturing : Fungal mycelia are cultured in artificial seawater medium with malt extract, glucose, and peptone for 4 weeks .

- Extraction : Mycelia are extracted with ethyl acetate (AcOEt), followed by separation via Sephadex LH-20 gel filtration and silica gel chromatography .

- Purification : Reverse-phase preparative HPLC with MeOH–H₂O gradients yields purified this compound. Structural elucidation employs NMR (¹H, ¹³C, 2D), MS, and IR spectroscopy .

Key Data:

| Compound | ED₅₀ (μg/mL) |

|---|---|

| Pericosine A | 0.1 |

| This compound | 10.5 |

| Pericosine E | 15.5 |

| Source: Cytotoxicity assay against P388 cells |

Q. How is the stereochemical configuration of this compound determined?

The relative configuration of this compound’s cyclohexenoid core is resolved using:

- Acetonide derivatives : Formation of cyclic acetals (e.g., 3,4,5-trihydroxy acetonides) to stabilize torsional strain and enable NOESY analysis .

- Coupling constants : Small values (e.g., J3–4 = 5.7 Hz, J4–5 = 3.1 Hz) indicate cis-diol configurations .

- Specific rotation comparisons : Natural this compound ([α]D²⁵ -4.8) is compared with synthetic enantiomers to confirm enantiomeric mixtures .

Advanced Research Questions

Q. What synthetic strategies address challenges in this compound’s total synthesis?

Key steps include:

- Epoxidation and dihydroxylation : OsO₄-mediated dihydroxylation of cyclohexene precursors (e.g., Scheme 3: 70% yield with Me₃NO in CH₂Cl₂) .

- Regioselective chlorination : SN2’ mechanisms with syn-selectivity, confirmed via HMBC correlations (e.g., H-3/H-4 to δ 110.8 ppm in intermediate 80) .

- Enantiomer resolution : Chiral HPLC or enzymatic methods to separate enantiomers, critical due to natural this compound’s racemic nature .

Q. How do spectral contradictions in this compound’s characterization impact structural reassessment?

Discrepancies arise in:

- NOESY vs. coupling constants : For example, conflicting NOE signals (H-3/H-5) and coupling values (J5–6 = 4.1 Hz) necessitate iterative computational modeling (e.g., DFT-based conformational analysis) .

- X-ray vs. NMR data : Pericosine E’s structure was confirmed via X-ray crystallography, whereas this compound relied on synthetic analog comparisons due to unresolved torsional strain .

Q. What experimental design principles optimize cytotoxicity assays for this compound derivatives?

- Dose-response curves : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values, ensuring ≥3 replicates per concentration .

- Controls : Include positive controls (e.g., doxorubicin) and solvent controls to validate assay specificity .

- Mechanistic studies : Combine cytotoxicity data with apoptosis assays (Annexin V/PI staining) or kinase inhibition profiles (EGFR, Topoisomerase II) for mechanistic insights .

Methodological Guidelines

- Hypothesis formulation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

“Does this compound’s chlorination pattern enhance cytotoxicity compared to non-halogenated analogs?” .

- Data reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batches) and share raw NMR/MS files as supplementary materials .

- Ethical reporting : Disclose conflicts of interest (e.g., synthetic routes patented in prior work) and adhere to journal-specific formatting (e.g., Beilstein’s 5-compound limit in main text) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.